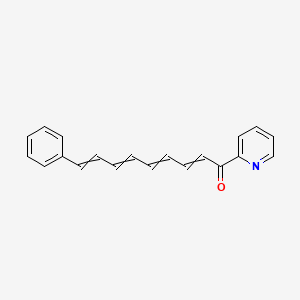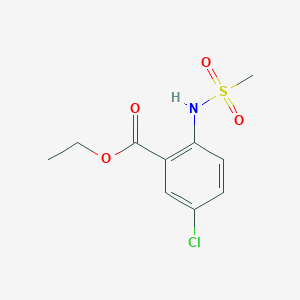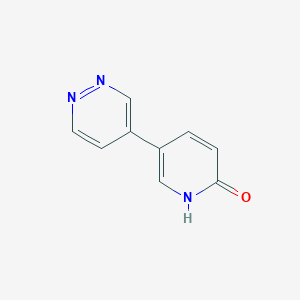
5-(Pyridazin-4-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridazin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-4-yl)pyridin-2(1H)-one typically involves the reaction of pyridazine derivatives with suitable pyridinone precursors. One common method includes the use of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) as a base to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures, followed by purification through chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridazin-4-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine or pyridinone rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives of the compound can be used in the presence of nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-(Pyridazin-4-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-(Pyridazin-4-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine derivatives: Compounds with similar pyridazine structures but different substituents.
Pyridinone derivatives: Compounds with a pyridinone core but different functional groups attached.
Uniqueness
5-(Pyridazin-4-yl)pyridin-2(1H)-one is unique due to its fused heterocyclic structure, which combines the properties of both pyridazine and pyridinone rings. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research applications .
Propiedades
Número CAS |
90024-19-4 |
|---|---|
Fórmula molecular |
C9H7N3O |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
5-pyridazin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-2-1-7(5-10-9)8-3-4-11-12-6-8/h1-6H,(H,10,13) |
Clave InChI |
ILQABLBGEHLDQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC=C1C2=CN=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


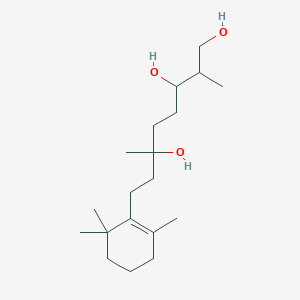
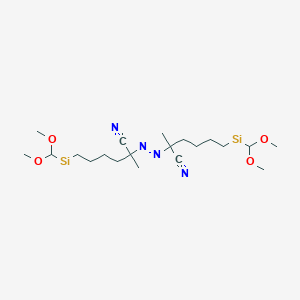
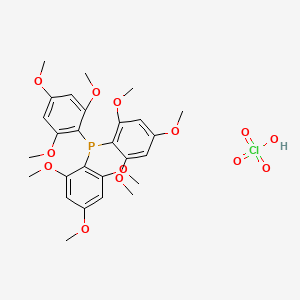
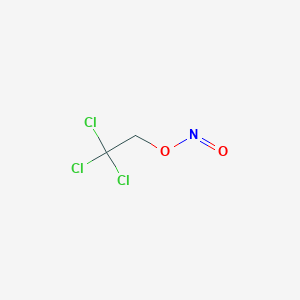
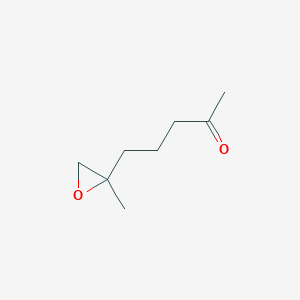
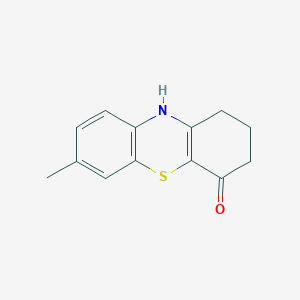
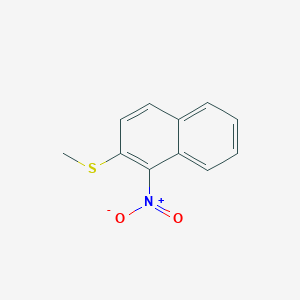
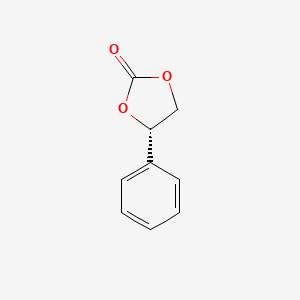
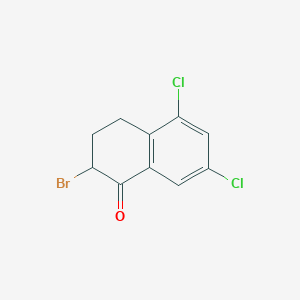
![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
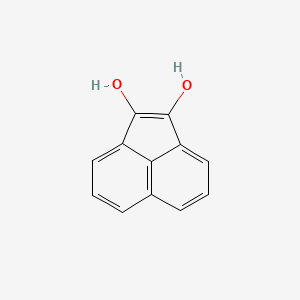
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
